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molecular formula C5HCl3N2O B1310558 2,4,6-Trichloropyrimidine-5-carbaldehyde CAS No. 50270-27-4

2,4,6-Trichloropyrimidine-5-carbaldehyde

Cat. No. B1310558
M. Wt: 211.43 g/mol
InChI Key: KVJIRFGNHAAUNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08129371B2

Procedure details

To a solution of 2,4,6-trichloro-pyrimidine-5-carbaldehyde (3.7 g, 17.5 mmol) in EtOH (50 mL) cooled to −78° C. was added methyl hydrazine (0.93 mL, 17.5 mmol) and TEA (8 mL). The mixture was stirred for 30 minutes at −78 C then 2 hr at 0 C. The solution was concentrated in vacuo without heating. To the reduced volume solution was added EtOAc and the solution washed with a sat NaHCO3 solution and concentrated in vacuo without heating. Filtration over a small silica gel plug (2:1 EtOAc:Hex) and concentration afforded the desired product as a yellow solid. It should be noted that the reaction with aromatic hydrazine compounds can be conducted at 0° C.
Quantity
3.7 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
methyl hydrazine
Quantity
0.93 mL
Type
reactant
Reaction Step Two
[Compound]
Name
TEA
Quantity
8 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6](Cl)[C:5]([CH:9]=O)=[C:4]([Cl:11])[N:3]=1.[CH3:12][NH:13][NH2:14]>CCO>[Cl:11][C:4]1[N:3]=[C:2]([Cl:1])[N:7]=[C:6]2[N:13]([CH3:12])[N:14]=[CH:9][C:5]=12

Inputs

Step One
Name
Quantity
3.7 g
Type
reactant
Smiles
ClC1=NC(=C(C(=N1)Cl)C=O)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
CCO
Step Two
Name
methyl hydrazine
Quantity
0.93 mL
Type
reactant
Smiles
CNN
Name
TEA
Quantity
8 mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 minutes at −78 C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
2 hr
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
without heating
ADDITION
Type
ADDITION
Details
To the reduced volume solution was added EtOAc
WASH
Type
WASH
Details
the solution washed with a sat NaHCO3 solution
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
without heating
FILTRATION
Type
FILTRATION
Details
Filtration
CONCENTRATION
Type
CONCENTRATION
Details
over a small silica gel plug (2:1 EtOAc:Hex) and concentration

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C2C(=NC(=N1)Cl)N(N=C2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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